Benzoic acid, 3-amino-4-(benzoylamino)-
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Overview
Description
Benzoic acid, 3-amino-4-(benzoylamino)- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an amino group and a benzoylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-amino-4-(benzoylamino)- can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed using diatomite earth immobilized with Lewis acidic ionic liquid and zirconium tetrachloride under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In an industrial setting, the continuous flow synthesis method is often employed. This involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride in a microreactor system . The reaction conditions are optimized to achieve high yields and selectivity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-amino-4-(benzoylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The amino and benzoylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens and nitrating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and various substituted benzoic acids.
Scientific Research Applications
Benzoic acid, 3-amino-4-(benzoylamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3-amino-4-(benzoylamino)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit the phosphatase activity of soluble epoxy hydrolase, which in turn affects lipid metabolism and endothelial nitric oxide synthase activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-amino-4-hydroxy-: This compound has a hydroxyl group instead of a benzoylamino group.
Benzoic acid, 3-amino-4-methyl-: This compound has a methyl group instead of a benzoylamino group.
Uniqueness
Benzoic acid, 3-amino-4-(benzoylamino)- is unique due to the presence of both amino and benzoylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-amino-4-benzamidobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-11-8-10(14(18)19)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGFTMGSDQZKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404026 |
Source
|
Record name | Benzoic acid, 3-amino-4-(benzoylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93053-61-3 |
Source
|
Record name | Benzoic acid, 3-amino-4-(benzoylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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